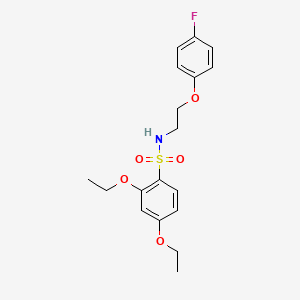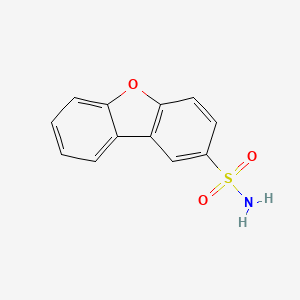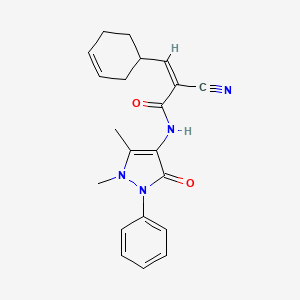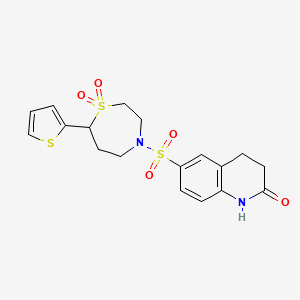
6-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C18H20N2O5S3 and its molecular weight is 440.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research on di-substituted sulfonylquinoxaline derivatives highlights the potential antimicrobial properties of similar compounds. These studies often focus on the design, synthesis, and evaluation of novel compounds for their antibacterial and antifungal activities. For instance, a study reported the synthesis of sulfonylquinoxaline derivatives and their screening for antimicrobial activities, revealing that some compounds exhibited good to moderate activity against Gram-positive, Gram-negative bacteria, and fungi (Ammar et al., 2020).
Antioxidant Activity
The synthesis and evaluation of novel compounds for antioxidant activity are common in research aiming to address oxidative stress-related diseases. For example, a study on the synthesis and biological evaluation of novel 1H-3-Indolyl derivatives as significant antioxidants showcases how such compounds can be designed for high efficiency in inhibiting reactive oxygen species (Aziz et al., 2021).
Anticancer Activity
Another significant area of research involves the development of compounds with potential anticancer properties. Studies often explore the cytotoxic activities of novel synthetic compounds against various cancer cell lines. For instance, research on phenylaminosulfanyl-1,4-naphthoquinone derivatives evaluated their cytotoxic activity against human cancer cell lines, identifying compounds with potent anticancer properties (Ravichandiran et al., 2019).
Synthesis and Molecular Docking Studies
Molecular docking studies are integral to understanding the interaction between synthesized compounds and biological targets. This approach helps in the rational design of compounds with improved efficacy. For example, the synthesis and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives provided insights into their potential as DNA Gyrase inhibitors and their immunomodulatory effects (Ammar et al., 2020).
Properties
IUPAC Name |
6-[(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S3/c21-18-6-3-13-12-14(4-5-15(13)19-18)28(24,25)20-8-7-17(16-2-1-10-26-16)27(22,23)11-9-20/h1-2,4-5,10,12,17H,3,6-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOXAWYXIXEPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

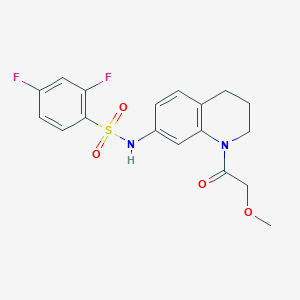

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2652068.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2652069.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652071.png)
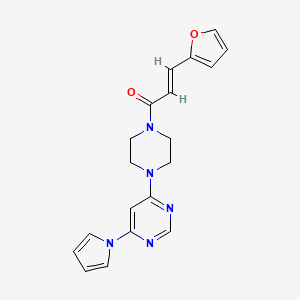

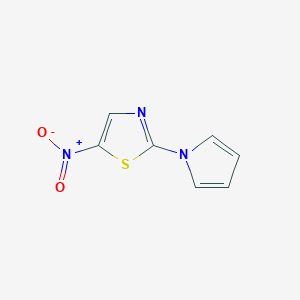
![3'-(2-methylpropyl)-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2652075.png)
